molecular formula C14H22N2O3S B1677955 Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate CAS No. 17243-64-0

Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B1677955
CAS No.: 17243-64-0
M. Wt: 298.40 g/mol
InChI Key: UAXYBJSAPFTPNB-KHPPLWFESA-N
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Description

Piprozolin, also known as piprozoline, is a medication primarily used for bile therapy. It is known for its choleretic activity, which means it helps increase the flow of bile. The compound is identified by its IUPAC name, ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate, and has the chemical formula C14H22N2O3S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprozolin involves several steps:

Industrial Production Methods

Industrial production methods for piprozolin typically follow the same synthetic route but are optimized for large-scale production. This includes the use of industrial-grade reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piprozolin undergoes several types of chemical reactions:

    Oxidation: Piprozolin can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also be reduced, although this is less common.

    Substitution: Substitution reactions, particularly involving the piperidine ring, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Piprozolin has several scientific research applications:

Mechanism of Action

The mechanism of action of piprozolin involves its interaction with bile-producing cells in the liver. It stimulates these cells to increase the production and flow of bile. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of specific enzymes and receptors involved in bile synthesis and secretion .

Comparison with Similar Compounds

Similar Compounds

    Fenclozic acid: Unlike piprozolin, fenclozic acid has anti-inflammatory activity rather than choleretic activity.

    Ursodeoxycholic acid: This compound is also used to increase bile flow but has a different mechanism of action and chemical structure.

Uniqueness of Piprozolin

Piprozolin is unique in its specific choleretic activity without significant anti-inflammatory effects. This makes it particularly useful in conditions where increased bile flow is desired without the need for anti-inflammatory action .

Properties

CAS No.

17243-64-0

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-

InChI Key

UAXYBJSAPFTPNB-KHPPLWFESA-N

SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Isomeric SMILES

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2

Canonical SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Appearance

Solid powder

63250-48-6
17243-64-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ethyl-4-oxo-5-piperidino-delta-thiazolidine acetic acid ethyl ester
piprozoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 2
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 3
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Reactant of Route 6
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

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